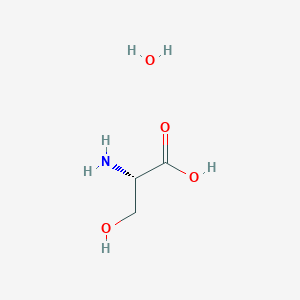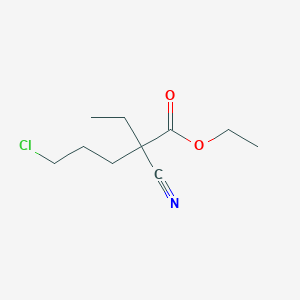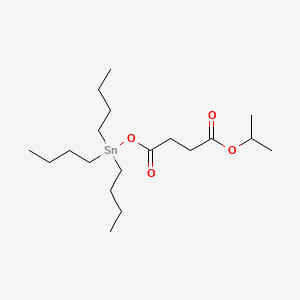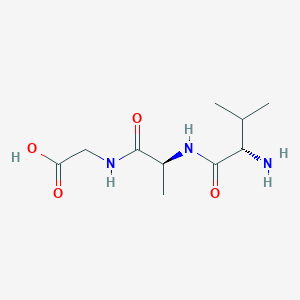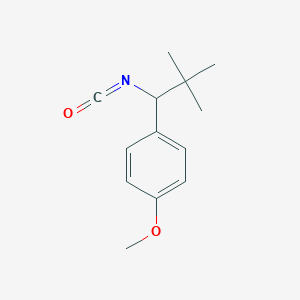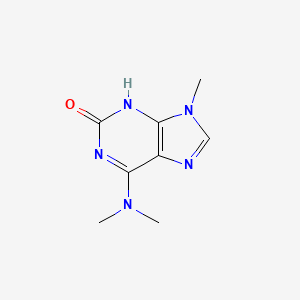
6-(dimethylamino)-9-methyl-3H-purin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6,N6,N9-Trimethylisoguanine is a methylated derivative of isoguanine, a purine base. This compound is characterized by the presence of three methyl groups attached to the nitrogen atoms at positions 6 and 9 of the isoguanine structure. Methylation at these positions can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6,N6,N9-trimethylisoguanine typically involves the methylation of isoguanine. One common method is the use of methyl iodide (CH3I) as the methylating agent in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of N6,N6,N9-trimethylisoguanine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N6,N6,N9-Trimethylisoguanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the methyl groups.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Requires the presence of a suitable nucleophile and often a catalyst to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce demethylated compounds.
Wissenschaftliche Forschungsanwendungen
N6,N6,N9-Trimethylisoguanine has several applications in scientific research:
Chemistry: Used as a model compound to study methylation effects on nucleobases and their reactivity.
Biology: Investigated for its role in epigenetic modifications and gene expression regulation.
Medicine: Explored for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which N6,N6,N9-trimethylisoguanine exerts its effects involves its interaction with specific molecular targets. Methylation can influence the compound’s binding affinity to enzymes and receptors, altering their activity. For instance, it may inhibit or activate certain enzymes involved in DNA replication and repair, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6,N6-Dimethylisoguanine: Lacks the methyl group at position 9, resulting in different chemical and biological properties.
N6-Methylisoguanine: Contains only one methyl group at position 6, making it less methylated compared to N6,N6,N9-trimethylisoguanine.
Uniqueness
N6,N6,N9-Trimethylisoguanine is unique due to its triple methylation, which significantly impacts its reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of extensive methylation on nucleobases.
Eigenschaften
CAS-Nummer |
54746-38-2 |
|---|---|
Molekularformel |
C8H11N5O |
Molekulargewicht |
193.21 g/mol |
IUPAC-Name |
6-(dimethylamino)-9-methyl-3H-purin-2-one |
InChI |
InChI=1S/C8H11N5O/c1-12(2)6-5-7(11-8(14)10-6)13(3)4-9-5/h4H,1-3H3,(H,10,11,14) |
InChI-Schlüssel |
YLQTTXVRWLUPGV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1NC(=O)N=C2N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


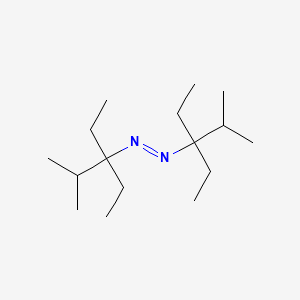


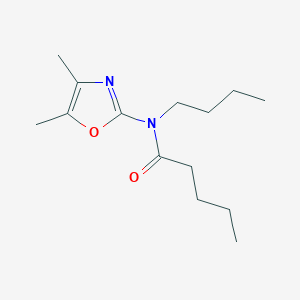
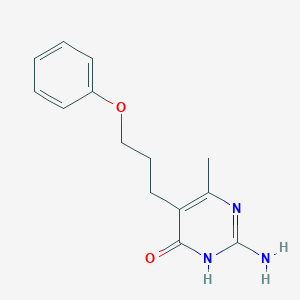
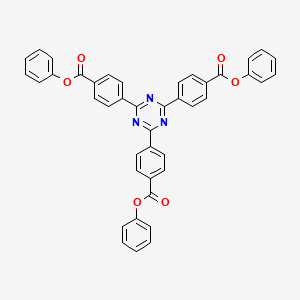
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)

